N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes both methoxy and isobutylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and isobutylphenyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(2-methoxy-1-naphthyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of methoxy and isobutylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N4O3 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H26N4O3/c1-15(2)11-16-5-7-17(8-6-16)20-13-21(26-25-20)23(28)27-24-14-18-12-19(29-3)9-10-22(18)30-4/h5-10,12-15H,11H2,1-4H3,(H,25,26)(H,27,28)/b24-14+ |
InChI Key |
CAFGVHGUKSCEJC-ZVHZXABRSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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